molecular formula C21H30O B3424869 Cardanol CAS No. 37330-39-5

Cardanol

Cat. No.: B3424869
CAS No.: 37330-39-5
M. Wt: 298.5 g/mol
InChI Key: JOLVYUIAMRUBRK-UHFFFAOYSA-N
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Description

Cardanol is a phenolic lipid obtained from anacardic acid, the main component of cashew nutshell liquid (CNSL), a byproduct of cashew nut processing . It finds use in the chemical industry in resins, coatings, frictional materials, and surfactants used as pigment dispersants for water-based inks .


Synthesis Analysis

This compound can be used as a starting material for the synthesis of Non-Isocyanate Polyurethane (NIPU). The synthesis involves preparing a this compound formaldehyde oligomer through the reaction of this compound and formaldehyde, catalyzed by citric acid . The resulting oligomer is then subjected to epoxidation with m-chloroperbenzoic acid to obtain an epoxide compound, which is subsequently used to fix carbon dioxide (CO2) and form a cyclic carbonate .


Molecular Structure Analysis

This compound is a mixture of 3-n-pentadecylphenol, 3-(pentadeca-8-enyl)phenol, 3-(pentadeca-8,11-dienyl)phenol and 3-(pentadeca-8,11,14-trienyl)phenol . The chemical structure of this compound involves a phenolic moiety and a long aliphatic side chain of 15 carbon atoms at the meta-position to the phenolic – OH group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of this compound produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .


Physical and Chemical Properties Analysis

In terms of physical properties, this compound is comparable to nonylphenol. This compound is hydrophobic and remains flexible and liquid at very low temperatures; its freezing point is below −20 °C, it has a density of 0.930 g/mL, and boils at 225 °C under reduced pressure (10 mmHg) .

Scientific Research Applications

Olefin Metathesis and Material Synthesis

Cardanol has been utilized in the synthesis of new olefins through Olefin Metathesis (OM), showcasing its potential in producing compounds that are challenging to prepare via other methods. This application highlights this compound's role in both academic and industrial research as a sustainable alternative to conventional materials (Vasapollo, Mele, & Del Sole, 2011).

Biomedical Applications

This compound and its derivatives have been explored for their anti-proliferative effects on cancer cells and potential in drug delivery and imaging applications. Their ability to form various gels and nanoparticles for biomedical uses further underlines this compound's versatility in research aimed at therapeutic alternatives and diagnostic advancements (Anand & Nair, 2017).

Industrial Applications

The unique chemical features of this compound have been applied in various industries, from abrasive materials to coatings, validating the use of this natural molecule in creating sustainable solutions for industrial challenges (Stonis, Tavares, & Natesh, 2017).

Antifungal Agents

This compound-derived compounds have shown promising antifungal activities against Candida albicans, with self-assembled structures and hydrogels based on these compounds demonstrating enhanced activity and reduced toxicity. This application suggests a potential use of this compound derivatives as antifungal drugs (Mahata et al., 2014).

Nanomaterials and Soft Nanotechnology

This compound has been introduced into the world of soft nanomaterials due to its renewable nature and rich mixture of non-isoprenoic phenolic compounds. Its application in generating a variety of functional nanomaterials such as nanotubes, nanofibers, and surfactants opens new pathways for research in biobased nanotechnology (Balachandran et al., 2013).

Environmental Sustainability

Research has also focused on this compound-based materials for environmental applications, such as photodegradation of pollutants in water. The development of this compound-based porphyrins and their composites for enhancing the photocatalytic activity of TiO2 illustrates the environmental benefits of utilizing this compound in pollution control (Vasapollo, Mele, Sole, Pio, Li, & Mazzetto, 2011).

Safety and Hazards

Cardanol may be toxic if inhaled and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Cardanol is considered a promising building block for biobased aromatic polymers and additives . It is a renewable, low-cost natural material, widely available as a by-product of the cashew industry . Increasing attention is paid to promising this compound-based products that could have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .

Mechanism of Action

Target of Action

Cardanol, also known as “this compound triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .

Pharmacokinetics

Some studies suggest that this compound and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that this compound may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.

Result of Action

This compound has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the extraction and refining processes can influence the composition and properties of this compound . Additionally, the reaction of this compound with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Cardanol’s unique structure, which combines phenolic and a long alkyl side chain at the meta position to the hydroxyl moiety, makes it a remarkable starting material for several other useful bioactive compounds . The direct ozonolysis of this compound produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .

Cellular Effects

This compound and its derivatives have shown high levels of inhibition against various organisms, suggesting that they have significant effects on cellular processes

Molecular Mechanism

Its antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits the growth of certain organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For example, the ozonolysis of this compound has been demonstrated using a simple tubular reactor, with maximum yields obtained at specific temperatures and times .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its antimicrobial activities suggest that it could have significant effects at certain concentrations .

Metabolic Pathways

Its role in the synthesis of bio-based monomers via continuous flow ozonolysis suggests that it may interact with certain enzymes or cofactors .

Subcellular Localization

Its unique chemical structure suggests that it may be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

3-pentadeca-8,11,14-trienylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLVYUIAMRUBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391182
Record name Phenol, 3-(8,11,14-pentadecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63502-71-6
Record name Phenol, 3-(8,11,14-pentadecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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